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molecular formula C10H11NS B1360307 2-Ethyl-6-methylphenyl isothiocyanate CAS No. 66609-04-9

2-Ethyl-6-methylphenyl isothiocyanate

Cat. No. B1360307
M. Wt: 177.27 g/mol
InChI Key: IPCSOFYQRXYMDN-UHFFFAOYSA-N
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Patent
US05554607

Procedure details

The title compound was prepared by the procedure described in Example 28 using 17.7 g of 2-ethyl-6-methylphenyl-isothiocyanate, 18.4 g of N-ethyl glycine, 20.2 g of triethyl amine, and 300 mL of chloroform. The residue was further purified by flash chromatography on silica gel (20% ethyl acetate in hexane).The title compound was obtained (8.6 g) as a light peach solid, m.p. 82°-84° C. Anal. Calcd. for. C14H18N2O S: C, 64.09; H, 6.92; N, 10.68. Found: C, 64.27; H, 7.04; N, 10.60. Mass spectrum (EI, M.+) m/z 262.
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
18.4 g
Type
reactant
Reaction Step Two
Quantity
20.2 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:8]=[CH:7][CH:6]=[C:5]([CH3:9])[C:4]=1[N:10]=[C:11]=[S:12])C.[CH2:13]([NH:15][CH2:16][C:17](O)=[O:18])[CH3:14].C(N(CC)CC)C>C(Cl)(Cl)Cl>[CH2:13]([N:15]1[CH2:16][C:17](=[O:18])[N:10]([C:4]2[CH:3]=[CH:8][CH:7]=[CH:6][C:5]=2[CH3:9])[C:11]1=[S:12])[CH3:14]

Inputs

Step One
Name
Quantity
17.7 g
Type
reactant
Smiles
C(C)C1=C(C(=CC=C1)C)N=C=S
Step Two
Name
Quantity
18.4 g
Type
reactant
Smiles
C(C)NCC(=O)O
Step Three
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
300 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was further purified by flash chromatography on silica gel (20% ethyl acetate in hexane).The title compound
CUSTOM
Type
CUSTOM
Details
was obtained (8.6 g) as a light peach solid, m.p. 82°-84° C

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(N(C(C1)=O)C1=C(C=CC=C1)C)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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